Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Ethyl chloroformate and a base such as triethylamine.
Conditions: The reaction is conducted at low temperatures to prevent side reactions.
Step 3: Final Assembly
Reagents: The acetylanilino intermediate and the ethyl ester intermediate are combined in the presence of a coupling agent.
Conditions: The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the acetylanilino group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of the Quinoline Core
Reagents: Aniline, acetic anhydride, and a suitable catalyst.
Conditions: The reaction is carried out under reflux conditions to form the acetylanilino intermediate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the acetylanilino group, leading to the formation of amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound has shown potential as a fluorescent probe for biological imaging.
Medicine: Research indicates its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 4-(3-acetylanilino)-6-chloro-8-methylquinoline-3-carboxylate
- Ethyl 4-(3-acetylanilino)-6-chloro-3-quinolinecarboxylate
These compounds share a similar quinoline core but differ in their substituents, which can lead to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications.
Properties
IUPAC Name |
ethyl 4-(3-acetylanilino)-8-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-26-21(25)18-12-22-19-13(2)7-5-10-17(19)20(18)23-16-9-6-8-15(11-16)14(3)24/h5-12H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEUORYJUCFRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=CC(=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.